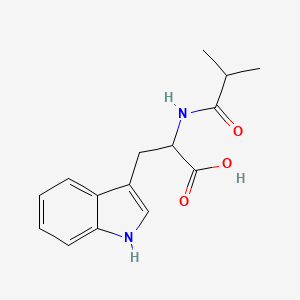

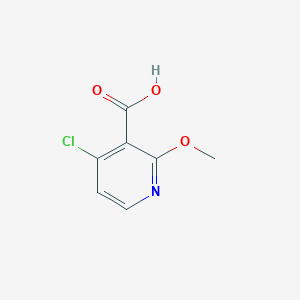

3-(1H-indol-3-yl)-2-(2-methylpropanamido)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1H-indol-3-yl)-2-(2-methylpropanamido)propanoic acid is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is also known as tryptophan-derived prodrugs or tryptamine-based prodrugs. This compound is synthesized by modifying the amino acid tryptophan and has been found to exhibit a wide range of biochemical and physiological effects.

Scientific Research Applications

Microbial Production of Propanol

Propanol is a valuable molecule industrially, used as a biofuel component or a precursor for chemical synthesis of propylene. Microbial production from renewable resources has seen progress, with the development of synthetic pathways enabling production from various feedstocks. Optimization of fermentation conditions, particularly continuous product removal, has improved process performance by preventing toxic accumulation levels. Challenges remain in improving yields and productivities to compete with chemical synthesis, involving the development of biosynthetic pathways, breeding of microorganisms with higher tolerance, and engineering strains for efficient use of low-cost feedstocks (Walther & François, 2016).

Chlorogenic Acid (CGA) and Its Pharmacological Roles

Chlorogenic Acid (CGA) is abundant in green coffee extracts and tea, known for its antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, neuroprotective, anti-obesity, antiviral, antimicrobial, anti-hypertension properties. CGA modulates lipid metabolism and glucose, aiding in the treatment of metabolic disorders. It also shows hepatoprotective effects, suggesting its potential as a natural food additive to replace synthetic antibiotics, reducing medicinal costs (Naveed et al., 2018).

Indole Synthesis

Indole synthesis has long fascinated organic chemists, with interest in developing new methods. This review provides a classification framework for indole syntheses, offering a comprehensive overview of strategies employed for constructing the indole nucleus. It highlights the scientific advancements and challenges in indole synthesis, contributing to the broader understanding of this area (Taber & Tirunahari, 2011).

Biotechnological Routes from Biomass

Lactic acid, a key hydroxycarboxylic acid produced by fermentation of biomass sugars, serves as a feedstock for biodegradable polymers and various chemicals like pyruvic acid and acrylic acid. This review discusses the production of valuable chemicals from lactic acid through biotechnological routes, emphasizing the potential for green chemistry and the need for further development to enhance yield, purity, and reduce energy consumption (Gao, Ma, & Xu, 2011).

properties

IUPAC Name |

3-(1H-indol-3-yl)-2-(2-methylpropanoylamino)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O3/c1-9(2)14(18)17-13(15(19)20)7-10-8-16-12-6-4-3-5-11(10)12/h3-6,8-9,13,16H,7H2,1-2H3,(H,17,18)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GETUXIPWHYHOME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1H-indol-3-yl)-2-(2-methylpropanamido)propanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Bromo-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)thiophene-2-carboxamide](/img/structure/B2985434.png)

![4-[(3-fluoro-4-methylphenyl)carbonyl]-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2985438.png)

![N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2985442.png)

![2-((2-(4-chlorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2985443.png)

![6-(5-Chloro-2-methoxyphenyl)-2-(2-ethoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![6,7-dimethoxy-2-[(3-methoxybenzyl)sulfanyl]-3-octyl-4(3H)-quinazolinimine](/img/structure/B2985447.png)

![2-(4-methoxyphenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2985450.png)

![N'-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N-(4-methylphenyl)oxamide](/img/structure/B2985454.png)

![5-{4-[(4-fluorobenzyl)oxy]phenyl}-N-(4-fluorophenyl)-1,3-thiazol-2-amine](/img/structure/B2985457.png)